molecular formula C19H17N3O3S B6139664 4-methyl-N-phenyl-3-[(2-pyridinylamino)sulfonyl]benzamide

4-methyl-N-phenyl-3-[(2-pyridinylamino)sulfonyl]benzamide

Cat. No. B6139664
M. Wt: 367.4 g/mol
InChI Key: CIIULSJRSQWFNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-phenyl-3-[(2-pyridinylamino)sulfonyl]benzamide, also known as MPSPB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This molecule belongs to the class of sulfonamide compounds and has been found to exhibit promising pharmacological activities.

Mechanism of Action

The mechanism of action of 4-methyl-N-phenyl-3-[(2-pyridinylamino)sulfonyl]benzamide involves its binding to the active site of the target enzyme, thereby inhibiting its activity. This leads to a disruption of the physiological process in which the enzyme is involved, resulting in the desired pharmacological effect.
Biochemical and Physiological Effects:
4-methyl-N-phenyl-3-[(2-pyridinylamino)sulfonyl]benzamide has been found to exhibit various biochemical and physiological effects such as anti-inflammatory, anti-cancer, and anti-angiogenic activities. It has also been shown to possess neuroprotective and anti-diabetic properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-methyl-N-phenyl-3-[(2-pyridinylamino)sulfonyl]benzamide in laboratory experiments is its high potency and specificity towards the target enzyme. This allows for a more precise and accurate analysis of the physiological process in which the enzyme is involved. However, one of the limitations of using 4-methyl-N-phenyl-3-[(2-pyridinylamino)sulfonyl]benzamide is its potential toxicity towards other enzymes and cells, which may lead to unwanted side effects.

Future Directions

There are several future directions in which the research on 4-methyl-N-phenyl-3-[(2-pyridinylamino)sulfonyl]benzamide can be extended. One of the potential areas of application is in the development of novel anti-cancer drugs, as 4-methyl-N-phenyl-3-[(2-pyridinylamino)sulfonyl]benzamide has been found to exhibit potent inhibitory activity against certain cancer cell lines. Another potential area of research is in the development of neuroprotective agents, as 4-methyl-N-phenyl-3-[(2-pyridinylamino)sulfonyl]benzamide has been shown to possess neuroprotective properties. Additionally, the potential use of 4-methyl-N-phenyl-3-[(2-pyridinylamino)sulfonyl]benzamide in the treatment of various inflammatory and metabolic disorders can also be explored.

Synthesis Methods

The synthesis of 4-methyl-N-phenyl-3-[(2-pyridinylamino)sulfonyl]benzamide involves the reaction of 4-methyl-N-phenyl-3-sulfamoylbenzamide with 2-pyridinylamine under appropriate conditions. The resulting product is then purified using various techniques such as recrystallization and chromatography.

Scientific Research Applications

4-methyl-N-phenyl-3-[(2-pyridinylamino)sulfonyl]benzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent inhibitory activity against certain enzymes such as carbonic anhydrase and tyrosine kinases, which are involved in various physiological processes.

properties

IUPAC Name

4-methyl-N-phenyl-3-(pyridin-2-ylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-14-10-11-15(19(23)21-16-7-3-2-4-8-16)13-17(14)26(24,25)22-18-9-5-6-12-20-18/h2-13H,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIULSJRSQWFNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)S(=O)(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-phenyl-3-(pyridin-2-ylsulfamoyl)benzamide

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